molecular formula C12H12N2 B6162346 N-methyl-N-phenylpyridin-3-amine CAS No. 183135-51-5

N-methyl-N-phenylpyridin-3-amine

Cat. No. B6162346
CAS RN: 183135-51-5
M. Wt: 184.2
InChI Key:
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Description

N-methyl-N-phenylpyridin-3-amine (MPPA) is an amine compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C11H13N and a molecular weight of 159.23 g/mol. It is a colorless to pale yellow liquid with a strong odor and a melting point of -56 °C. MPPA is soluble in water, ethanol, and other organic solvents. It is commonly used in organic synthesis and as a reactant in various scientific research applications.

Scientific Research Applications

N-methyl-N-phenylpyridin-3-amine is a versatile compound that is used in a variety of scientific research applications. It is used as a reactant in the synthesis of various organic compounds, such as pyridine derivatives and quinoline derivatives. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used as a reactant in the synthesis of polymers and other materials.

Mechanism of Action

N-methyl-N-phenylpyridin-3-amine is an amine compound that can act as a nucleophile in organic synthesis reactions. It can react with electrophiles to form new covalent bonds. It can also act as a base, reacting with acids to form salts. Additionally, it can act as a Lewis acid, reacting with Lewis bases to form adducts.
Biochemical and Physiological Effects
N-methyl-N-phenylpyridin-3-amine has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential to modulate neurotransmitter systems, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

N-methyl-N-phenylpyridin-3-amine is a versatile compound that can be used in a variety of scientific research applications. It is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. Additionally, it is soluble in a variety of organic solvents, making it easy to work with. However, it is important to note that N-methyl-N-phenylpyridin-3-amine is a volatile compound, and it should be handled with caution in the laboratory.

Future Directions

As N-methyl-N-phenylpyridin-3-amine is a versatile compound with potential biochemical and physiological effects, there are many potential future directions for research. Further studies could be conducted to investigate the compound’s potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, research could be conducted to explore its potential to modulate neurotransmitter systems. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, research could be conducted to explore its potential applications in the synthesis of polymers and other materials.

Synthesis Methods

N-methyl-N-phenylpyridin-3-amine can be synthesized in a variety of ways, including the reaction of pyridine with phenylmagnesium bromide and N-methylformamide. Alternatively, it can be synthesized from the reaction of N-methylformamide with phenylmagnesium bromide. It can also be synthesized from the reaction of N-methylformamide with phenylmagnesium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-N-phenylpyridin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-cyanopyridine", "methylamine", "phenylmagnesium bromide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with methylamine in the presence of hydrochloric acid to form N-methylpyridin-3-amine.", "Step 2: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in diethyl ether.", "Step 3: N-methylpyridin-3-amine is then reacted with phenylmagnesium bromide in the presence of diethyl ether to form N-methyl-N-phenylpyridin-3-amine.", "Step 4: The product is then purified by washing with water and drying." ] }

CAS RN

183135-51-5

Molecular Formula

C12H12N2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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